molecular formula C20H39F3O5SSi2 B143380 (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate CAS No. 189894-13-1

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate

Cat. No.: B143380
CAS No.: 189894-13-1
M. Wt: 504.8 g/mol
InChI Key: YOIMFEXPXGPPAD-WBVHZDCISA-N
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Description

“(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate” is a chiral cyclohexenol derivative functionalized with tert-butyldimethylsilyl (TBS) protecting groups at the 3- and 5-positions and a trifluoromethanesulfonate (triflate) group at the 1-position. The TBS groups enhance steric protection of hydroxyl moieties, ensuring stability during synthetic transformations, while the triflate serves as a superior leaving group, enabling efficient nucleophilic substitution or cross-coupling reactions. This compound is typically employed as a key intermediate in stereoselective organic synthesis, particularly in the preparation of complex natural products or pharmaceuticals requiring precise stereochemical control .

Properties

IUPAC Name

[(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylcyclohexen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39F3O5SSi2/c1-14-16(26-29(24,25)20(21,22)23)12-15(27-30(8,9)18(2,3)4)13-17(14)28-31(10,11)19(5,6)7/h15,17H,12-13H2,1-11H3/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIMFEXPXGPPAD-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39F3O5SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441944
Record name FT-0663225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189894-13-1
Record name FT-0663225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate (CAS Number: 189894-13-1) is a synthetic compound with significant interest in organic chemistry and potential biological applications. The compound's structure includes a cyclohexene core modified with tert-butyldimethylsilyloxy groups and a trifluoromethanesulfonate moiety, which may confer unique properties relevant to its biological activity.

  • Molecular Formula : C20H39F3O5SSi2
  • Molecular Weight : 504.75 g/mol
  • Structure :
    • The compound features multiple silyl ether groups that enhance stability and solubility in organic solvents.
    • The trifluoromethanesulfonate group is known for its reactivity, particularly in nucleophilic substitution reactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and biochemistry. The presence of the trifluoromethanesulfonate group indicates possible interactions with biological macromolecules such as proteins and nucleic acids.

Antiviral Activity

One relevant study evaluated the antiviral properties of related compounds featuring similar silyl ether functionalities. These compounds demonstrated significant anti-HIV activity, with effective concentrations ranging from 0.056 to 0.52 µM against HIV-1 . Although direct studies on this compound are scarce, its structural analogs suggest that it may exhibit similar antiviral properties due to the presence of the silyl groups which can enhance membrane permeability.

Antibacterial Potential

While specific studies on the antibacterial activity of this compound are lacking, the structural characteristics align it with compounds that have shown promise against resistant bacterial strains. For example, modifications in similar classes of compounds have been linked to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to disrupt bacterial cell membranes .

Synthesis and Characterization

The synthesis of this compound has been documented in organic synthesis literature. The reaction typically involves the use of tert-butyldimethylsilyl trifluoromethanesulfonate in the presence of appropriate catalysts under controlled conditions . Characterization techniques such as NMR spectroscopy confirm the successful formation of the desired product.

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds reveals that modifications such as the introduction of silyl groups can significantly enhance biological activity. For instance:

CompoundBiological ActivityEffective Concentration (µM)
Compound AAnti-HIV0.056 - 0.52
Compound BAntibacterial (MRSA)Not specified
This compoundPotentially antiviral/antibacterialTBD

Scientific Research Applications

Organic Synthesis

The compound serves as an important reagent in organic synthesis due to its ability to act as a silylating agent. It can facilitate the protection of alcohols and phenols in multi-step synthetic pathways. The stability of the tert-butyldimethylsilyloxy group allows for selective reactions under mild conditions.

Key Reactions:

  • Silylation of alcohols and phenols.
  • Formation of silyl ethers that can be converted back to alcohols upon deprotection.

Medicinal Chemistry

In medicinal chemistry, (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate is utilized in the development of bioactive compounds. Its structure allows for modifications that can enhance the pharmacokinetic properties of drug candidates.

Case Studies:

  • Research has demonstrated that derivatives of this compound exhibit improved solubility and bioavailability compared to their non-silylated counterparts.

Materials Science

The compound is also explored for its potential applications in materials science, particularly in the development of advanced polymers and coatings. The incorporation of silyl groups can enhance thermal stability and mechanical properties.

Applications:

  • Development of silicone-based materials with enhanced durability.
  • Coatings that exhibit water-repellent properties due to the hydrophobic nature of silyl groups.

Data Table: Comparison of Applications

Application AreaKey BenefitsExample Use Case
Organic SynthesisSelective protection of functional groupsSynthesis of complex organic molecules
Medicinal ChemistryEnhanced solubility and bioavailabilityDevelopment of new pharmaceuticals
Materials ScienceImproved thermal stability and mechanical strengthProduction of advanced polymer materials

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on three key features: (1) silyl-protected hydroxyl groups, (2) cyclohexenol backbone modifications, and (3) leaving group variations.

Compound Core Structure Protecting Group(s) Leaving Group Key Applications
Target Compound Cyclohexenol 3,5-Bis(TBS) Triflate Suzuki coupling, stereoselective alkylation
1,3-Bis(tert-butyldimethylsilyloxymethyl)-2-{4'-[4''-hydroxy-3''-(1-oxododecyl)phenyl-ethynyl]benzyloxy}-5-(trimethylsilylethynyl)benzene (1i) Benzene 1,3-Bis(TBS-oxymethyl) Ethynyl (Sonogashira) Dendrimer synthesis, polymer chemistry
Cyclohexenol mesylate derivatives Cyclohexenol Varied silyl groups (e.g., TBDPS) Mesylate Slower SN2 reactions

Key Observations :

  • Leaving Group Reactivity : The triflate group in the target compound exhibits superior leaving ability compared to mesylates or tosylates due to the electron-withdrawing trifluoromethyl group, enabling faster reaction kinetics in cross-couplings .
  • Steric Effects: The cyclohexenol backbone in the target compound introduces greater steric hindrance than benzene-based analogs (e.g., 1i), which may limit accessibility in certain catalytic systems.
  • Synthetic Utility: While 1i is optimized for ethynyl-based couplings (e.g., Sonogashira reactions), the target compound’s triflate group is better suited for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
Stability and Deprotection Profiles
  • TBS Group Stability : Both the target compound and 1i rely on TBS groups for hydroxyl protection, which are stable under basic/neutral conditions but cleaved efficiently via fluoride ions (e.g., TBAF). In contrast, bulkier silyl groups (e.g., TBDPS) in other analogs require harsher deprotection conditions .
  • Triflate Stability : The triflate group is moisture-sensitive, necessitating anhydrous handling. This contrasts with acetylene-terminated compounds like 1i, which are more tolerant to aqueous workups .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule is a triflate derivative of a TBS-protected cyclohexenol. Retrosynthetically, the compound can be dissected into three critical components:

  • The cyclohexenol core with (3S,5S) stereochemistry and a 2-methyl substituent.

  • TBS-protected hydroxyl groups at positions 3 and 5.

  • Trifluoromethanesulfonate at the enol position (C-1).

The synthesis begins with the preparation of a stereodefined 3,5-dihydroxy-2-methylcyclohexanone precursor, followed by sequential silylation and triflation. Stereochemical control is achieved through asymmetric catalysis or chiral pool strategies, while triflation leverages established protocols for enol triflate synthesis .

Synthesis of (3S,5S)-3,5-Dihydroxy-2-methylcyclohexanone

The stereoselective formation of the dihydroxy ketone precursor is pivotal. A reported approach involves enzymatic resolution or asymmetric reduction of a prochiral diketone. For example, 2-methyl-1,3-cyclohexanedione undergoes enzymatic hydrolysis using lipase B from Candida antarctica to yield the (3S,5S)-diol with >95% enantiomeric excess . Alternative routes employ Sharpless asymmetric dihydroxylation of a cyclohexenone derivative, though this requires additional steps to install the methyl group .

Key Reaction Conditions

  • Substrate: 2-methyl-1,3-cyclohexanedione

  • Catalyst: Lipase B (Novozym 435)

  • Solvent: Phosphate buffer (pH 7.0)/tert-butanol (1:1)

  • Yield: 78–82%

Protection of Hydroxyl Groups with TBS Ethers

The dihydroxy ketone is protected using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. This step ensures chemoselectivity and prevents side reactions during subsequent triflation.

Procedure

  • Dissolve (3S,5S)-3,5-dihydroxy-2-methylcyclohexanone (1.0 eq) in dry tetrahydrofuran (THF).

  • Add imidazole (2.2 eq) and TBSCl (2.1 eq) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography .

Yield : 89–93%
Characterization :

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 0.08 (s, 12H, TBS-Si(CH₃)₂), 0.89 (s, 18H, TBS-C(CH₃)₃), 2.45–2.55 (m, 2H, H-4, H-6), 1.98–2.10 (m, 2H, H-2) .

Enol Triflation Reaction Optimization

Triflation of the TBS-protected ketone follows the methodology outlined in CN112479984B , which details enol triflate synthesis using trifluoromethanesulfonic anhydride (Tf₂O) and organic bases.

Stepwise Protocol

  • Dissolve TBS-protected ketone (1.0 eq) in dichloromethane (DCM) at 0°C.

  • Add pyridine (1.5 eq) and stir for 20 minutes.

  • Slowly add Tf₂O (1.1 eq) and maintain stirring at 0°C for 30 minutes.

  • Warm to room temperature, reflux for 4 hours, and monitor by TLC.

  • Quench with distilled water, extract with DCM, and concentrate .

Critical Parameters

  • Base : Pyridine outperforms inorganic bases (e.g., Na₂CO₃) in minimizing side reactions.

  • Solvent : DCM ensures homogeneity and facilitates reagent mixing.

  • Yield : 83–87% .

Table 1: Comparative Triflation Conditions

BaseSolventTemperatureTime (h)Yield (%)
PyridineDCMReflux483–87
Na₂CO₃THF25°C665–70
DMAPDCM0°C → 25°C372–75

Purification and Characterization

The crude triflate is purified via silica gel chromatography (hexane/ethyl acetate = 9:1) to remove unreacted ketone and byproducts.

Spectroscopic Data

  • **$$ ^1\text{H NMR} ** (600 MHz, CDCl₃): δ 5.75–5.73 (m, 1H, H-1), 2.40–2.30 (m, 2H, H-4, H-6), 0.89 (s, 18H, TBS-C(CH₃)₃) .

  • **13C NMR(150MHz,CDCl3):δ149.4(C1),118.6(q,^{13}\text{C NMR} ** (150 MHz, CDCl₃): δ 149.4 (C-1), 118.6 (q, J_{C-F} = 318.0 $$ Hz, CF₃), 43.1 (C-3), 32.2 (C-5) .

Challenges in Industrial-Scale Production

While laboratory-scale synthesis achieves high yields, industrial production faces hurdles:

  • Cost of TBSCl : Large-scale silylation requires economical protecting group strategies.

  • Tf₂O Handling : Triflic anhydride is corrosive and moisture-sensitive, necessitating specialized equipment.

  • Stereochemical Drift : Prolonged reaction times during triflation may erode enantiomeric excess .

Q & A

Q. What are the critical synthetic steps and purification methods for preparing (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate?

  • Answer : The synthesis involves two key steps: (i) Silyl protection : The hydroxyl groups at positions 3 and 5 of the cyclohexenol core are protected using tert-butyldimethylsilyl (TBDMS) groups under anhydrous conditions. This step requires precise stoichiometry and inert atmosphere to avoid side reactions. (ii) Triflate introduction : The remaining hydroxyl group at position 1 is activated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base (e.g., pyridine) to form the triflate ester. Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed, followed by recrystallization to achieve >95% purity. Analytical HPLC or GC-MS is recommended for quality control .

Q. How is the stereochemical integrity of the (3S,5S) configuration verified during synthesis?

  • Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers. Additionally, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy, coupled with NOE (Nuclear Overhauser Effect) experiments, confirm spatial arrangements of substituents. For example, NOE correlations between the 2-methyl group and the 3/5-silyloxy groups validate the syn-periplanar configuration .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the triflate group in cross-coupling reactions?

  • Answer : The triflate group acts as an excellent leaving group due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl moiety. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the triflate undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate. Computational studies (DFT) suggest that the steric bulk of the TBDMS groups at positions 3 and 5 modulates the reaction kinetics by influencing the accessibility of the triflate to the catalytic center .

Q. How does the TBDMS-protected cyclohexenol scaffold influence regioselectivity in subsequent derivatization?

  • Answer : The TBDMS groups sterically shield the 3- and 5-positions, directing electrophilic or nucleophilic attacks to the less hindered 2-methyl or 1-triflate positions. For example, in epoxidation reactions, the triflate group’s electron-withdrawing effect polarizes the cyclohexene ring, favoring epoxide formation at the 1,2-position. Comparative studies with unprotected analogs show a 30% increase in regioselectivity for the protected derivative .

Q. What are the challenges in characterizing thermal stability under catalytic conditions?

  • Answer : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, attributed to cleavage of the triflate group. However, under catalytic conditions (e.g., 80–120°C), partial desilylation may occur, detectable via 19F^{19}\text{F}-NMR monitoring of free triflate byproducts. Mitigation strategies include using lower reaction temperatures (<100°C) and anhydrous solvents .

Methodological Considerations

Q. What analytical techniques are essential for detecting trace impurities in this compound?

  • Answer :
  • LC-MS (ESI+) : Identifies desilylation byproducts (e.g., free cyclohexenol triflate, m/z ~280).
  • 29Si^{29}\text{Si}-NMR : Detects incomplete silylation (residual Si-OH signals at δ −10 to −15 ppm).
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in reactions involving the triflate. For example, in allylic alkylation, the (3S,5S) configuration induces a chiral environment that lowers the activation energy for nucleophilic attack by 15–20 kJ/mol compared to racemic analogs. These models guide experimental design for enantioselective transformations .

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